N-(3,4-dichlorophenyl)-N'-(4-hydroxyphenyl)urea
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Overview
Description
N-(3,4-dichlorophenyl)-N’-(4-hydroxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both dichlorophenyl and hydroxyphenyl groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-(4-hydroxyphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-hydroxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(3,4-dichlorophenyl)-N’-(4-hydroxyphenyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols, sodium hydroxide
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted urea derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(4-hydroxyphenyl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the dichlorophenyl and hydroxyphenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a hydroxy group.
N-(3,4-dichlorophenyl)-N’-(4-aminophenyl)urea: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
N-(3,4-dichlorophenyl)-N’-(4-hydroxyphenyl)urea is unique due to the presence of both dichlorophenyl and hydroxyphenyl groups, which can impart distinct chemical and biological properties. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Properties
Molecular Formula |
C13H10Cl2N2O2 |
---|---|
Molecular Weight |
297.13 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-11-6-3-9(7-12(11)15)17-13(19)16-8-1-4-10(18)5-2-8/h1-7,18H,(H2,16,17,19) |
InChI Key |
ZBEMPBNOSDYHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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